

Caesium dihydrogen phosphate crystal structure analysis

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Compound of Interest

Compound Name: Caesium dihydrogen phosphate

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An In-depth Technical Guide to the Crystal Structure of **Caesium Dihydrogen Phosphate** (CsH_2PO_4)

Introduction

Caesium dihydrogen phosphate (CsH_2PO_4), often abbreviated as CDP, is a solid acid material belonging to the potassium dihydrogen phosphate (KDP) family of ferroelectrics[1]. It has garnered significant scientific interest primarily due to its remarkable proton conductivity, especially at elevated temperatures[2][3]. At approximately 230°C, CsH_2PO_4 undergoes a superprotonic phase transition, leading to a dramatic increase in proton conductivity by several orders of magnitude[2][4]. This property makes it a promising electrolyte material for intermediate-temperature fuel cells and other electrochemical devices[3][5].

A thorough understanding of the crystallographic structure of CsH_2PO_4 and its temperature-dependent phase transitions is critical for optimizing its performance and stability in these applications. The arrangement of the caesium cations (Cs^+) and dihydrogen phosphate anions (H_2PO_4^-), along with the intricate network of hydrogen bonds, dictates its physical and electrical properties[4]. This guide provides a detailed technical overview of the crystal structure of CsH_2PO_4 , its various polymorphs, the experimental methods used for its characterization, and the relationship between its structure and conductive properties.

Crystal Structure and Polymorphism

CsH₂PO₄ exhibits structural polymorphism, meaning it exists in different crystal structures depending on the temperature. There are three primary phases: a low-temperature ferroelectric monoclinic phase, a room-temperature paraelectric monoclinic phase, and a high-temperature superprotonic cubic phase[3][5]. The transitions between these phases are fundamental to the material's properties.

Low-Temperature Ferroelectric Phase

Below a Curie temperature of approximately 154 K (-119 °C), CsH₂PO₄ is in a ferroelectric state[1]. This phase has a monoclinic crystal structure with the space group P2₁[1][3][5]. In this phase, the inversion symmetry found in the room-temperature phase is removed, leading to a spontaneous electric polarization[1][5].

Room-Temperature Paraelectric Phase

At room temperature, CsH₂PO₄ adopts a paraelectric monoclinic structure with the space group P2₁/m[3][5][6]. The structure consists of PO₄ tetrahedra linked by a network of hydrogen bonds, creating two-dimensional layers between which the Cs⁺ ions are located[5]. This phase is characterized by both ordered and disordered hydrogen bonds. One hydrogen bond, O(1)–H(1)···O(2), is a conventional asymmetric bond, while another involves a hydrogen atom, H(2), that is disordered between two equivalent sites in a symmetric O(3)···H(2)···O(3) bond[3][5]. This disorder is a key feature of the paraelectric phase.

High-Temperature Superprotonic Phase

Upon heating to around 230-237°C, CsH₂PO₄ undergoes a significant structural phase transition to a cubic, superprotonic phase with the space group Pm-3m[3][6][7]. This transition is responsible for a sharp, thousand-fold increase in proton conductivity[2][7]. The superprotonic phase is characterized by a high degree of dynamic disorder in the hydrogen bond network and rotational disorder of the PO₄ tetrahedra[2][4][8]. The Cs⁺ ions are located at the corners of the cubic unit cell, while the PO₄ tetrahedra are centered in the cell. This high-temperature phase is stable only under a humidified atmosphere; in dry air, the material begins to dehydrate and decompose into compounds like Cs₂H₂P₂O₇[2].

Quantitative Crystallographic Data

The structural parameters of the different phases of CsH_2PO_4 have been determined through extensive diffraction studies. The key data are summarized in the tables below.

Table 1: Crystallographic Data for CsH_2PO_4 Polymorphs

Property	Ferroelectric Phase	Paraelectric Phase	Superprotonic Phase
Temperature	< 154 K	154 K - ~503 K	> ~503 K (230 °C)
Crystal System	Monoclinic	Monoclinic	Cubic
Space Group	$P2_1$	$P2_1/m$	$Pm-3m$
Lattice Parameters			
a (Å)	Unavailable	7.912(2)[5]	4.961(3) at 237°C[9]
b (Å)	Unavailable	6.383(1)[5]	4.961(3) at 237°C[9]
c (Å)	Unavailable	4.8802(8)[5]	4.961(3) at 237°C[9]
β (°)	Unavailable	107.73(2)[5]	90
Unit Cell Volume (Å ³)	Unavailable	234.5	122.1

Table 2: Key Bond Distances and Angles for Paraelectric CsH_2PO_4 at Room Temperature

Bond/Angle	Distance (Å) / Angle (°)	Reference
P-O Distances	1.52 - 1.60	[10]
Cs-O Distances	3.19 - 3.29	[10]
O1...O2 H-bond	2.53	[3]
O3...O3 H-bond	2.47	[3]
O1-H1	0.90	[3]
O3-H2	1.00 (disordered site)	[3]

Experimental Protocols for Structure Analysis

The determination of the crystal structure of CsH_2PO_4 relies on several key analytical techniques, primarily X-ray and neutron diffraction, supported by thermal analysis methods.

X-ray Diffraction (XRD)

X-ray diffraction is the primary tool for determining the crystal system, space group, and lattice parameters of CsH_2PO_4 's various phases[11].

- **Sample Preparation:** For powder XRD, CsH_2PO_4 crystals are finely ground into a homogenous powder. For single-crystal XRD, a suitable small crystal is isolated and mounted.
- **Methodology for High-Temperature Analysis:** To study the superprotonic phase transition, high-temperature XRD (HTXRD) is employed.
 - The powdered sample is placed on a heating stage within the diffractometer (e.g., a Rigaku Ultima with a custom stage)[12].
 - To prevent dehydration, a humidified atmosphere is crucial. This is achieved by flowing an inert gas like N_2 through a temperature-controlled water bubbler to generate steam at a specific partial pressure (e.g., $p_{\text{H}_2\text{O}} = 0.4\text{--}0.7\text{ atm}$)[12].
 - The sample is heated at a controlled rate (e.g., $1\text{ }^\circ\text{C/min}$) and held at various temperatures for a set duration (e.g., 20 minutes) to ensure thermal equilibrium before measurement[12].
 - Diffraction patterns are collected over a specific 2θ range with a defined scan rate (e.g., $5^\circ\text{ }2\theta/\text{min}$) and step size[12].
- **Data Analysis:** The collected diffraction patterns are analyzed using methods like Rietveld refinement. This process fits a theoretical diffraction pattern calculated from a structural model to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and phase fractions[12][13].

Neutron Diffraction

While XRD is excellent for mapping the positions of heavier atoms like Cs and P, it is less effective for locating hydrogen atoms. Neutron diffraction is the preferred method for determining the precise positions of protons (or deuterons) due to their comparatively large neutron scattering cross-sections[14][15].

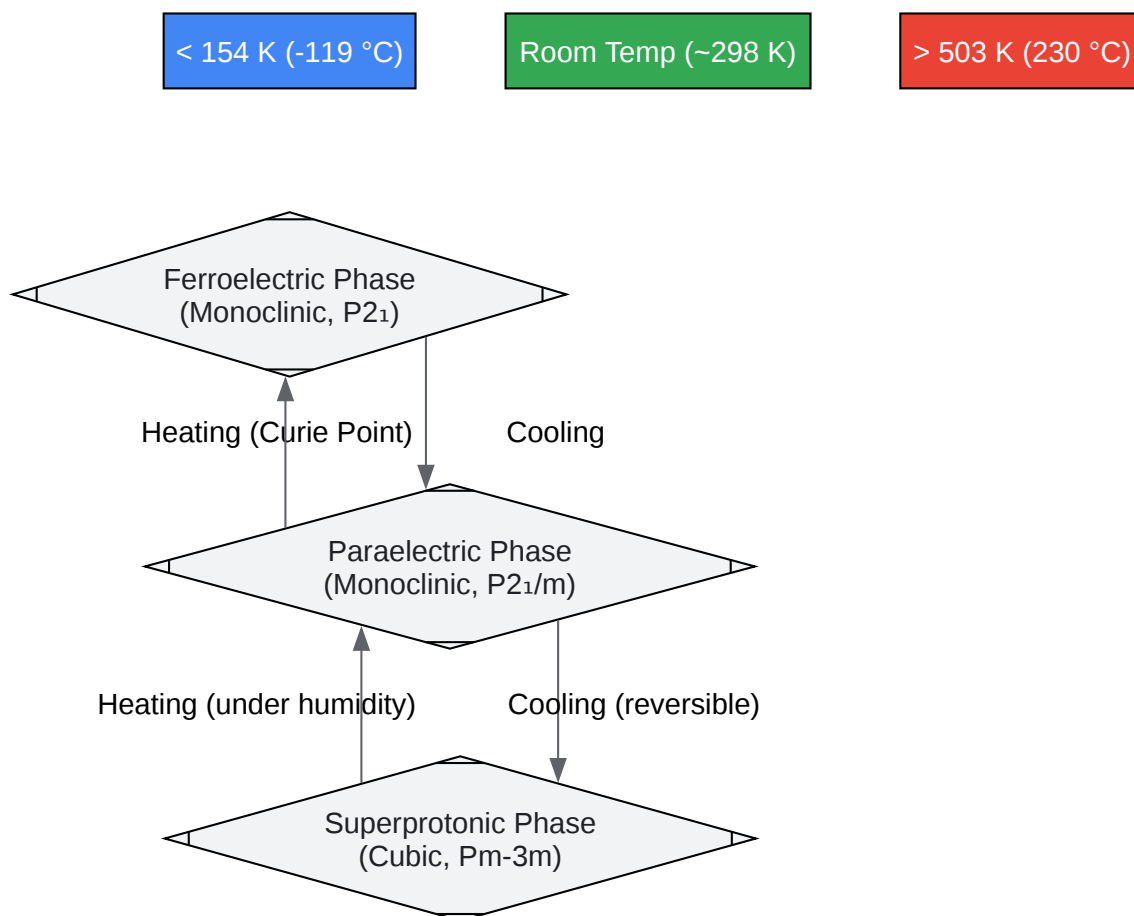
- **Sample Preparation:** To minimize the large incoherent scattering from hydrogen, studies often use deuterated samples, $\text{Cs}(\text{H}_{1-x}\text{D}_x)_2\text{PO}_4$ [14]. Single crystals of sufficient size are required for detailed structural analysis[15].
- **Methodology:**
 - A single crystal is mounted in a neutron diffractometer.
 - A beam of thermal neutrons is directed at the crystal.
 - The diffraction pattern is collected by detectors surrounding the sample.
- **Data Analysis:** The data are used to construct a nuclear density map of the unit cell. This allows for the unambiguous location of deuterium atoms and the characterization of the hydrogen-bonding network, including bond lengths and the nature of proton disorder[14]. Neutron diffraction studies have been essential in confirming the disordered H(2) site in the paraelectric phase[3][16].

Thermal Analysis

Techniques like Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to complement diffraction studies. They can precisely identify the temperatures of phase transitions and dehydration events by detecting changes in heat flow or sample mass as a function of temperature[6][13].

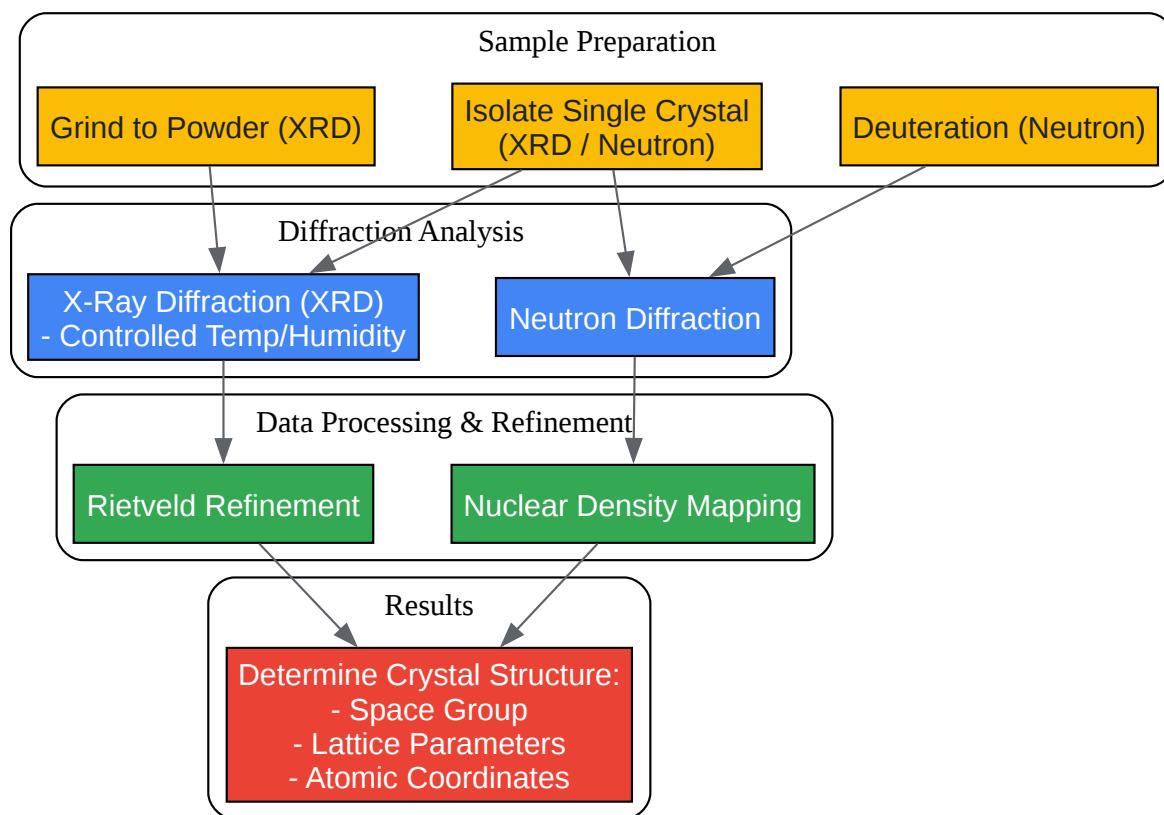
Visualizations

The following diagrams illustrate the key structural relationships and experimental processes discussed.



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Caption: Phase transitions of CsH_2PO_4 with temperature.



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